molecular formula C9H7FN2O2S B2659052 5-[(4-Fluorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 445224-41-9

5-[(4-Fluorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol

Cat. No.: B2659052
CAS No.: 445224-41-9
M. Wt: 226.23
InChI Key: OORHMFJXRFYOKV-UHFFFAOYSA-N
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Description

5-[(4-Fluorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol is a chemical compound with the molecular formula C9H7FN2O2S . It is a member of the oxadiazole family, which are heterocyclic compounds containing an oxadiazole ring, a type of azole ring where two of the ring atoms are nitrogen and the other three are carbon .


Molecular Structure Analysis

The molecular structure of this compound consists of a fluorophenyl group attached to an oxadiazole ring via a methylene bridge . The oxadiazole ring is also attached to a thiol group . The presence of these functional groups may influence the compound’s reactivity and interactions with other molecules.


Chemical Reactions Analysis

I was unable to find specific information on the chemical reactions involving this compound. The reactivity of this compound would likely be influenced by the presence of the oxadiazole ring, the thiol group, and the fluorophenyl group .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 226.23 . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, and stability were not available in the resources I found.

Scientific Research Applications

Therapeutic Potency and Medicinal Chemistry

Research into 1,3,4-oxadiazole derivatives, including compounds like 5-[(4-Fluorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, has showcased their significant therapeutic potential across a spectrum of medicinal applications. The unique structural features of the 1,3,4-oxadiazole ring facilitate effective binding with various enzymes and receptors, enabling these compounds to exhibit a wide array of bioactivities. Developments in this domain are driven by the pursuit of new medicinal agents with improved efficacy and reduced toxicity. The comprehensive review by Verma et al. (2019) highlights the advancements in 1,3,4-oxadiazole-based compounds, demonstrating their utility in treating diseases with anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral properties among others (Verma et al., 2019).

Synthesis and Biological Roles

The interest in synthesizing 1,3,4-oxadiazole derivatives stems from their significant biological roles and potential in treating a myriad of diseases. Nayak and Poojary (2019) provide an in-depth review of the innovative methods developed for the synthesis of 1,3,4-oxadiazole derivatives and their medicinal applications. This exploration of new therapeutic species highlights the continuous efforts in the research community to address health challenges through chemical innovation (Nayak & Poojary, 2019).

Pharmacological Potential

The pharmacological potential of 1,3,4-oxadiazole derivatives, including functionally substituted variants, has been a subject of extensive study. Lelyukh (2019) focuses on the biological activity of these compounds, revealing their efficacy as antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral agents. The versatility of the 1,3,4-oxadiazole core as a pharmacophore scaffold is evident, serving as a foundation for the development of new drug-like molecules with broad pharmacological applications (Lelyukh, 2019).

Future Directions

The future directions for research on 5-[(4-Fluorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol could include further investigation into its synthesis, reactivity, and potential applications. Given the biological activity of similar compounds , it may be of interest to explore its potential use in medicinal chemistry or other fields.

Properties

IUPAC Name

5-[(4-fluorophenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2S/c10-6-1-3-7(4-2-6)13-5-8-11-12-9(15)14-8/h1-4H,5H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORHMFJXRFYOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NNC(=S)O2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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